2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a methoxyphenyl group, a methylthiazole ring, and a pyridazinyl group with a methylbenzylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the thiazole ring with a methoxyphenyl halide.
Formation of the Pyridazinyl Group: The pyridazinyl group can be introduced through a cyclization reaction involving hydrazine derivatives.
Attachment of the Methylbenzylthio Group: This final step involves the nucleophilic substitution of the pyridazinyl group with a methylbenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinyl group can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridazinyl derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazinyl and methylbenzylthio groups.
4-Methoxyphenylthiazole: Lacks the methyl and pyridazinyl groups.
Pyridazinylthiazole: Lacks the methoxyphenyl and methylbenzylthio groups.
Uniqueness
2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-15-6-4-5-7-18(15)14-28-21-13-12-20(25-26-21)22-16(2)24-23(29-22)17-8-10-19(27-3)11-9-17/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFGQQRPSUNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.